molecular formula C16H15ClN6S B11046327 3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11046327
M. Wt: 358.8 g/mol
InChI Key: OEWKJAVGMPPFRG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl-propyl-pyrazol group, and a triazolo-thiadiazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and triazolo-thiadiazole moieties. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membrane integrity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique structural features and chemical properties. Similar compounds include:

properties

Molecular Formula

C16H15ClN6S

Molecular Weight

358.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(5-methyl-2-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15ClN6S/c1-3-8-22-13(9-10(2)20-22)15-21-23-14(18-19-16(23)24-15)11-4-6-12(17)7-5-11/h4-7,9H,3,8H2,1-2H3

InChI Key

OEWKJAVGMPPFRG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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